molecular formula C20H25N3O2 B5145173 N-benzyl-4-[(3-methoxyphenyl)methyl]piperazine-1-carboxamide

N-benzyl-4-[(3-methoxyphenyl)methyl]piperazine-1-carboxamide

Cat. No.: B5145173
M. Wt: 339.4 g/mol
InChI Key: XRXQUKDHQWTUJK-UHFFFAOYSA-N
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Description

N-benzyl-4-[(3-methoxyphenyl)methyl]piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The compound’s structure features a piperazine ring substituted with a benzyl group and a methoxyphenylmethyl group, making it a versatile scaffold for various chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-4-[(3-methoxyphenyl)methyl]piperazine-1-carboxamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems can further enhance the efficiency of the production process.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Benzyl chloride, 3-methoxybenzyl chloride, sodium cyanoborohydride.

Major Products:

    Oxidation: Oxidized derivatives of the benzyl and methoxyphenylmethyl groups.

    Reduction: Reduced derivatives of the carboxamide group.

    Substitution: Various substituted piperazine derivatives with different functional groups.

Mechanism of Action

The mechanism of action of N-benzyl-4-[(3-methoxyphenyl)methyl]piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Properties

IUPAC Name

N-benzyl-4-[(3-methoxyphenyl)methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-25-19-9-5-8-18(14-19)16-22-10-12-23(13-11-22)20(24)21-15-17-6-3-2-4-7-17/h2-9,14H,10-13,15-16H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRXQUKDHQWTUJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCN(CC2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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